Multi-Target Potency Profile: Head-to-Head Comparison with Structurally Related Dual Inhibitor LRRK2-IN-8
LRRK2/NUAK1/TYK2-IN-1 demonstrates superior potency against the off-targets of a closely related analog. While both compounds inhibit LRRK2 (WT and G2019S) with IC50 <10 nM, LRRK2-IN-8 exhibits significantly weaker inhibition of TYK2 and NUAK1, with IC50 values in the 10-100 nM range [1]. In contrast, LRRK2/NUAK1/TYK2-IN-1 maintains consistent sub-10 nM potency across all three kinases, representing a 10- to 100-fold improvement for TYK2 and NUAK1 inhibition relative to LRRK2-IN-8 .
| Evidence Dimension | Inhibitory Potency (IC50) Against Four Kinase Targets |
|---|---|
| Target Compound Data | LRRK2 (WT): <10 nM; LRRK2 (G2019S): <10 nM; TYK2: <10 nM; NUAK1: <10 nM |
| Comparator Or Baseline | LRRK2-IN-8: LRRK2 (WT) <10 nM; LRRK2 (G2019S) <10 nM; TYK2: 10-100 nM; NUAK1: 10-100 nM |
| Quantified Difference | ≥10-fold greater potency for TYK2 and NUAK1 inhibition by LRRK2/NUAK1/TYK2-IN-1 |
| Conditions | Biochemical kinase inhibition assay (in vitro) |
Why This Matters
This potency advantage ensures robust inhibition of all three target pathways in experimental models, unlike LRRK2-IN-8 which may fail to fully suppress TYK2- and NUAK1-dependent signaling at comparable concentrations.
- [1] MedChemExpress. LRRK2-IN-8 Technical Datasheet. Product No. HY-145678. View Source
